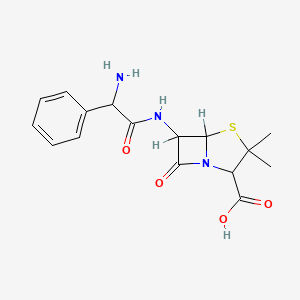
Alpen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pertenece a la clase de antibióticos β-lactámicos y es eficaz contra una amplia gama de bacterias grampositivas y gramnegativas . La Ampicilina Trihidrato se utiliza comúnmente en entornos de investigación y clínicos por sus propiedades antibacterianas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La Ampicilina Trihidrato se sintetiza mediante la acilación del ácido 6-aminopenicilánico con D-(-)-α-aminobencilpenicilina. La reacción normalmente implica el uso de disolventes como el dimetilsulfóxido (DMSO) y el agua, y el producto se purifica mediante cristalización .
Métodos de Producción Industrial
En entornos industriales, la Ampicilina Trihidrato se produce fermentando Penicillium chrysogenum para obtener ácido 6-aminopenicilánico, que luego se modifica químicamente para producir Ampicilina. El producto final se cristaliza para obtener la forma trihidratada .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Ampicilina Trihidrato experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El anillo β-lactámico puede hidrolizarse mediante enzimas β-lactamasas, lo que inactiva el antibiótico.
Oxidación y Reducción: Estas reacciones pueden modificar las cadenas laterales de la molécula, afectando su actividad antibacteriana.
Sustitución: El grupo amino puede sufrir reacciones de sustitución, lo que lleva a la formación de varios derivados
Reactivos y Condiciones Comunes
Hidrólisis: Agua o soluciones acuosas, a menudo en presencia de enzimas β-lactamasas.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución
Principales Productos Formados
Hidrólisis: Ácido peniciloico.
Oxidación: Derivados oxidados de la Ampicilina.
Reducción: Derivados reducidos de la Ampicilina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
La Ampicilina Trihidrato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los antibióticos β-lactámicos y sus reacciones.
Biología: Se emplea en microbiología para estudiar la resistencia bacteriana y los efectos de los antibióticos sobre el crecimiento bacteriano.
Medicina: Se utiliza en la investigación clínica para desarrollar nuevos antibióticos y estudiar su farmacocinética y farmacodinamia.
Industria: Se utiliza en la producción de antibióticos y como estándar para el control de calidad en la fabricación farmacéutica
Mecanismo De Acción
La Ampicilina Trihidrato ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Lo consigue uniéndose e inactivando las transpeptidasas, enzimas que se encuentran en la superficie interna de la membrana celular bacteriana. Esta inhibición impide la reticulación de las cadenas de peptidoglicano, que es esencial para la resistencia y la rigidez de la pared celular, lo que lleva a la lisis y la muerte celular .
Comparación Con Compuestos Similares
Compuestos Similares
Penicilina G: Otro antibiótico β-lactámico con un espectro de actividad más estrecho.
Amoxicilina: Una aminopenicilina similar con mejor absorción oral.
Cefotaxima: Una cefalosporina de tercera generación con un espectro de actividad más amplio.
Singularidad
La Ampicilina Trihidrato es única debido a su amplio espectro de actividad y su capacidad para ser utilizada tanto en entornos de investigación como clínicos. A diferencia de la Penicilina G, es eficaz contra una gama más amplia de bacterias, y en comparación con la Amoxicilina, tiene un perfil farmacocinético diferente. La Cefotaxima, aunque tiene un espectro más amplio, pertenece a una clase diferente de antibióticos β-lactámicos .
Propiedades
Fórmula molecular |
C16H19N3O4S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23) |
Clave InChI |
AVKUERGKIZMTKX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















